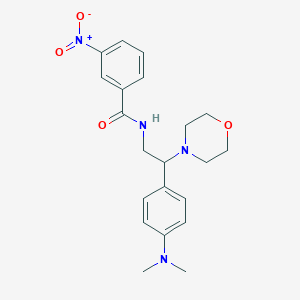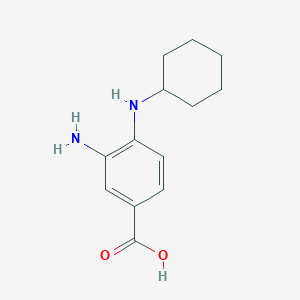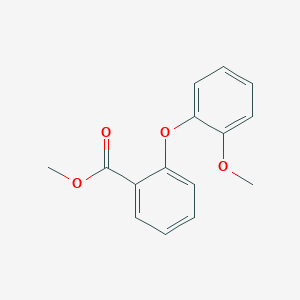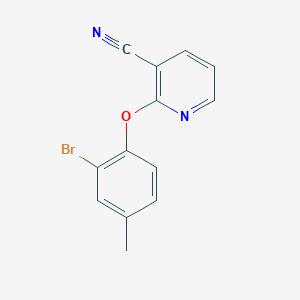
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule likely containing a benzene ring structure due to the presence of phenyl groups . It also contains a nitro group (-NO2), a morpholino group, and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and Friedel-Crafts acylations .Molecular Structure Analysis
The molecular structure of similar compounds often involves a central benzene ring with various functional groups attached . The exact structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Structural and Thermochemical Studies
- Research has explored the molecular complexes formed by certain antibacterial agents with various bases, including 4-aminobenzamide and derivatives involving dimethylamino phenyl and morpholinoethyl groups. These studies have focused on the crystal structure, stability, and thermochemical properties of these complexes, providing insights into their potential applications in the pharmaceutical field (Vangala, Chow, & Tan, 2013).
Synthesis of Heterocyclic Compounds
- Research has demonstrated methods for synthesizing various heterocyclic compounds starting from nitrobenzamides, which include structures related to the chemical . These methods provide a pathway to develop novel compounds with potential applications in medicinal chemistry (Angel H. Romero, Salazar, & López, 2013).
Development of Fluorescent Probes
- A study developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety as a trigger and incorporating morpholino groups. This probe, designed for selective detection of hypoxia or nitroreductase in cells, demonstrates potential applications in biomedical research for disease-relevant imaging (W. Feng et al., 2016).
Polymer Chemistry
- Research in polymer chemistry has included the synthesis of novel polymers incorporating functional groups related to dimethylamino phenyl and morpholinoethyl. These studies focus on understanding the properties of such polymers and their interactions with biological materials like DNA and bacterial cells, suggesting applications in biotechnology and materials science (P. Sobolčiak et al., 2013).
Biochemistry and Medicinal Applications
- Various studies have synthesized compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide and evaluated them for biological activities like anticonvulsant properties. This research contributes to the understanding of the potential medicinal applications of such compounds (V. Bailleux et al., 1995).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-29-13-11-24)15-22-21(26)17-4-3-5-19(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROYBITFKHWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)


![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea](/img/structure/B2847288.png)

![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2847293.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2847294.png)

![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)
![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2847299.png)

